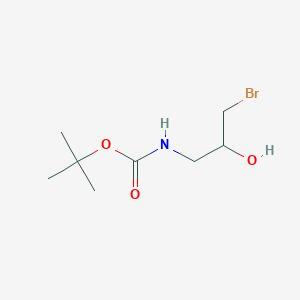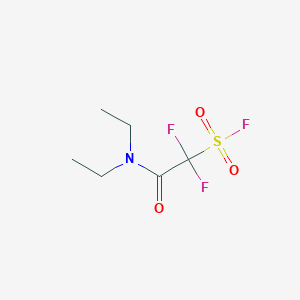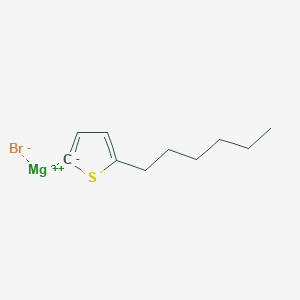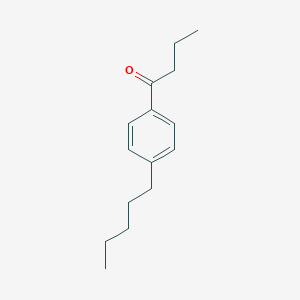
4'-Pentylbutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Pentylbutyrophenone is an organic compound with the molecular formula C15H22O It belongs to the class of butyrophenones, which are characterized by a ketone group flanked by a phenyl ring and a butyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Pentylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of a phenyl ring with a butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 4’-Pentylbutyrophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions: 4’-Pentylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of 4’-Pentylbutyrophenone.
科学的研究の応用
4’-Pentylbutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4’-Pentylbutyrophenone involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
Butyrophenone: The parent compound with a simpler structure.
Haloperidol: A widely used antipsychotic derived from butyrophenone.
Benperidol: Another potent antipsychotic in the butyrophenone class.
Uniqueness: 4’-Pentylbutyrophenone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its longer alkyl chain differentiates it from other butyrophenones, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
特性
IUPAC Name |
1-(4-pentylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-8-13-9-11-14(12-10-13)15(16)7-4-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVJDZQMRQKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
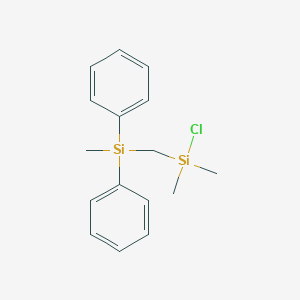
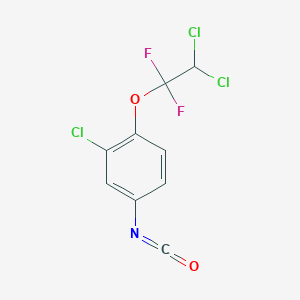
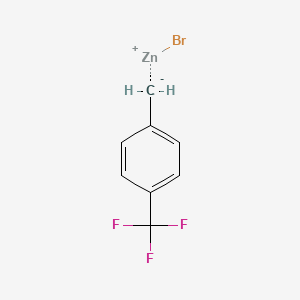
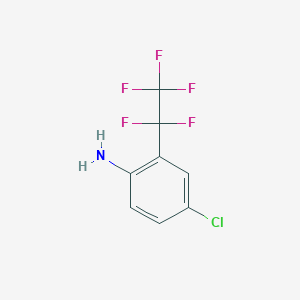

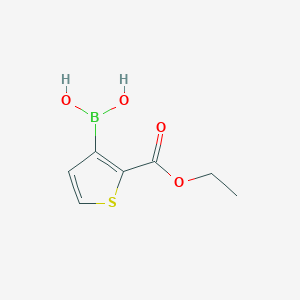
![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)
![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)
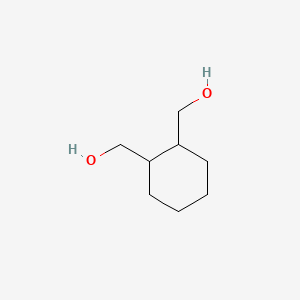
![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)
